molecular formula C22H16ClN3O2 B11604683 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide

2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide

Cat. No.: B11604683
M. Wt: 389.8 g/mol
InChI Key: YVTYRUHNYFACJW-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phthalazinone core, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride. This intermediate is then heated under reflux in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN3O2/c23-16-12-10-15(11-13-16)21-18-8-4-5-9-19(18)22(28)26(25-21)14-20(27)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)

InChI Key

YVTYRUHNYFACJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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